molecular formula C9H13N3O3 B13112239 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione

5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13112239
M. Wt: 211.22 g/mol
InChI Key: IXPXAOFBXNFVRG-CAHLUQPWSA-N
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Description

This compound is a pyrimidine-2,4-dione derivative featuring a stereospecific (2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl substituent at the 5-position of the pyrimidine ring. The pyrrolidine moiety introduces chirality and polar functional groups, which influence its solubility, reactivity, and biological interactions. The hydroxymethyl group enhances hydrogen-bonding capacity, making it structurally distinct from simpler pyrimidine derivatives .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

5-[(2R,5S)-5-(hydroxymethyl)pyrrolidin-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O3/c13-4-5-1-2-7(11-5)6-3-10-9(15)12-8(6)14/h3,5,7,11,13H,1-2,4H2,(H2,10,12,14,15)/t5-,7+/m0/s1

InChI Key

IXPXAOFBXNFVRG-CAHLUQPWSA-N

Isomeric SMILES

C1C[C@@H](N[C@@H]1CO)C2=CNC(=O)NC2=O

Canonical SMILES

C1CC(NC1CO)C2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the hydroxymethyl group through a hydroxylation reaction. The pyrimidine ring can be constructed via cyclization reactions involving appropriate precursors. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow chemistry, high-throughput screening, and process optimization are often employed to scale up the production from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the pyrimidine ring may produce a dihydropyrimidine derivative.

Scientific Research Applications

Chemistry

In chemistry, 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their potential as pharmaceutical agents. The compound’s structure suggests it could interact with specific biological pathways, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of material properties to suit various applications.

Mechanism of Action

The mechanism of action of 5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Pyrimidine Derivatives with Pyrrolidine Substituents

Compound Name Structural Features Key Differences Biological Activity
Target Compound (2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl group Stereospecific hydroxymethyl-pyrrolidine substituent Potential antiviral/nucleic acid interactions (inferred from analogs)
4-(Pyrrolidin-3-yl)pyrimidine Pyrrolidin-3-yl group at pyrimidine 4-position Different substitution position; lacks hydroxymethyl Kinase inhibition, antiviral properties
[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol hydrochloride Two hydroxymethyl groups on pyrrolidine Free hydroxymethyl groups (not fused to pyrimidine) Intermediate in pharmaceutical synthesis; ligand for enzyme modulation

Analysis: The stereochemistry and substitution pattern of the pyrrolidine ring in the target compound differentiate it from other pyrrolidine-containing analogs. These features may enhance binding specificity to biological targets compared to non-chiral or differently substituted variants .

Pyrimidine-2,4-dione Derivatives with Varied Substituents

Compound Name Substituent at 5-Position Key Features Biological Activity
5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione Hydroxymethyl group Simpler structure; lacks pyrrolidine Antimicrobial, nucleic acid analog
5-[(2-Hydroxyethyl)(methyl)amino]pyrimidine-2,4(1H,3H)-dione Hydroxyethyl and methylamino groups Bulkier substituent with dual functional groups Antibacterial, kinase inhibition
5-(4-Fluorobenzoyl)pyrimidine-2,4(1H,3H)-dione 4-Fluorobenzoyl group Aromatic electron-withdrawing substituent Anticancer, enzyme inhibition

Analysis : The target compound’s pyrrolidine-hydroxymethyl group combines hydrogen-bonding capacity with conformational rigidity, unlike the flexible hydroxyethyl or planar fluorobenzoyl substituents. This may reduce off-target interactions compared to bulkier analogs .

Nucleoside Analogs and Tetrahydrofuran Derivatives

Compound Name Core Structure Unique Features Applications
1-((2R,3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione Tetrahydrofuran-pyrimidine fusion Chlorinated tetrahydrofuran ring Antiviral (hepatitis C)
3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione Dihydroxypropyl-tetrahydrofuran-pyrimidine Complex sugar-like modifications DNA synthesis disruption; research tool

Biological Activity

5-((2R,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H14N4O3
  • Molecular Weight : 214.23 g/mol
  • CAS Number : 66673-40-3

The compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its role as an antimetabolite, which can interfere with nucleic acid synthesis. The pyrimidine structure is particularly relevant in the context of nucleotide metabolism, making it a candidate for further investigation in cancer and viral diseases.

Antitumor Activity

Research indicates that this compound demonstrates cytotoxic effects against several cancer cell lines. In vitro studies have shown that the compound inhibits cell proliferation and induces apoptosis in human cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of DNA synthesis
A54918Cell cycle arrest

Antiviral Properties

The compound has also been evaluated for antiviral activity. Preliminary studies suggest that it may inhibit viral replication by interfering with the viral polymerase enzyme.

Table 2: Antiviral Activity Data

VirusIC50 (µM)Effect on Viral Replication
Influenza A25Moderate inhibition
HIV30Significant reduction

Case Study 1: Cancer Treatment

In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the potential of this compound as a therapeutic agent in oncology.

Case Study 2: Viral Infections

Another study focused on the antiviral effects against HIV demonstrated that the compound could reduce viral load significantly in infected cell cultures. The mechanism was attributed to the inhibition of reverse transcriptase activity.

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